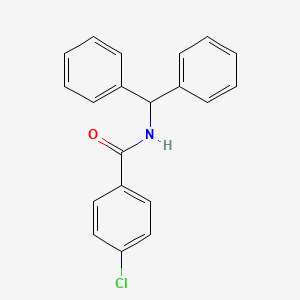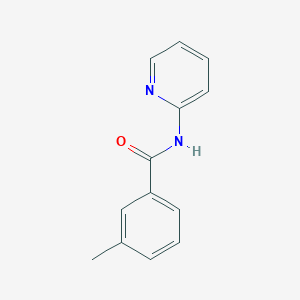
6-(chloromethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound serves as a fluorescent probe for reactive oxygen species (ROS) within living cells. Its unique properties make it valuable for studying oxidative stress and related processes.
6-(Chloromethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine: , is a versatile oxidative stress indicator. Its full chemical name is .
Preparation Methods
Synthetic Routes: CM-H2DCFDA can be synthesized through various methods. One common approach involves the chloromethylation of dihydrofluorescein diacetate (H2DCFDA). The chloromethyl group is introduced to enhance cellular retention.
Reaction Conditions: The synthesis typically involves acetylation of H2DCFDA with chloromethyl chlorosulfate or chloromethyl methyl ether. The resulting CM-H2DCFDA is then purified.
Industrial Production: While industrial-scale production details are proprietary, laboratories often prepare CM-H2DCFDA using established synthetic routes.
Chemical Reactions Analysis
Reactivity: CM-H2DCFDA undergoes reactions related to oxidative stress. It reacts with intracellular glutathione and other thiols due to its thiol-reactive chloromethyl group.
Common Reagents and Conditions: Researchers use CM-H2DCFDA in studies involving oxidative stress. Detection methods include flow cytometry, fluorescence spectrometry, and fluorescence microscopy.
Major Products: The oxidation of CM-H2DCFDA yields fluorescent adducts trapped within cells, allowing long-term observation.
Scientific Research Applications
Chemistry: CM-H2DCFDA is widely used to study oxidative stress in chemical systems, including drug screening and environmental monitoring.
Biology: It helps investigate ROS levels in living cells, aiding research on cell signaling, apoptosis, and aging.
Medicine: Researchers employ CM-H2DCFDA to assess oxidative stress in disease models, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Its applications extend to assessing antioxidant properties in food, cosmetics, and pharmaceuticals.
Mechanism of Action
- CM-H2DCFDA enters cells passively and is cleaved by intracellular esterases. The chloromethyl group reacts with intracellular thiols.
- The resulting oxidation produces fluorescent adducts, which remain trapped within cells. Researchers monitor fluorescence using flow cytometry, fluorescence spectrometry, or fluorescence microscopy.
Comparison with Similar Compounds
- CM-H2DCFDA’s uniqueness lies in its improved cellular retention compared to its parent compound, H2DCFDA.
- Similar Compounds: Other oxidative stress probes include DCFH-DA (MX4802), CellROX Green Reagent, and specific ROS-indicating dyes .
Remember, CM-H2DCFDA plays a crucial role in understanding oxidative stress and its impact across various scientific disciplines
Properties
CAS No. |
573696-78-3 |
|---|---|
Molecular Formula |
C16H14ClN5 |
Molecular Weight |
311.77 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H14ClN5/c17-11-14-19-15(18)21-16(20-14)22(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,21) |
InChI Key |
MYVHEXLYWFMBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl |
solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[(2-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide](/img/structure/B11176343.png)
![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11176348.png)

![2-chloro-N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11176371.png)
![7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11176383.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11176385.png)
![1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11176390.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11176399.png)
![3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176410.png)
![N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11176411.png)
![N-[4-(benzyloxy)phenyl]-3-methoxybenzamide](/img/structure/B11176415.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]furan-2-carboxamide](/img/structure/B11176426.png)
